3,11-Dimethylnonacosane
Description
3,11-Dimethylnonacosane (C₃₁H₆₄; molecular weight 436.84 g/mol) is a methyl-branched hydrocarbon characterized by methyl groups at the 3rd and 11th positions of a 29-carbon alkane backbone. This compound plays a critical role in chemical communication among insects. For example, in the German cockroach (Blattella germanica), it serves as a precursor to the sex pheromone 3,11-dimethyl-2-nonacosanone. The pheromone is synthesized via hydroxylation and oxidation of this compound, a process regulated by juvenile hormone . Its structural specificity (branch positions) and physicochemical properties, such as volatility and solubility, make it a key mediator of species-specific mate recognition.
Properties
CAS No. |
73189-62-5 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
3,11-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-28-31(4)29-26-23-20-22-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
WLFYTAXZEHFXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylnonacosane typically involves the use of well-known organic synthesis techniques. One common method includes the C-alkylation of smaller alkanes followed by a series of reactions such as ionic hydrogenation and decarboxylation. For example, starting from 1,8-octane-diol and 1-octadecanol, the compound can be synthesized through a series of C-alkylation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques similar to those used in laboratory settings. The use of cost-effective and scalable reactions, such as those involving ethyl acetoacetate synthesis, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,11-Dimethylnonacosane can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the compound.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of ketones and alcohols.
Reduction: Reduction typically results in the formation of simpler alkanes.
Substitution: Halogenation can produce various haloalkanes
Scientific Research Applications
3,11-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of long-chain hydrocarbons and their reactions.
Medicine: While direct medical applications are limited, understanding its role in biological systems can contribute to the development of pest control methods.
Industry: It can be used in the formulation of synthetic pheromones for pest management.
Mechanism of Action
The mechanism of action of 3,11-Dimethylnonacosane primarily involves its role as a pheromone. In insects, it interacts with specific receptors that trigger behavioral responses such as mating. The molecular targets are typically olfactory receptors in the insects, and the pathways involved include signal transduction mechanisms that lead to changes in behavior .
Comparison with Similar Compounds
Structural Isomers and Chromatographic Properties
Dimethylnonacosane isomers differ in the positions of their methyl branches, which significantly influence their chromatographic retention indices (RI) and solute descriptors (L). These properties determine their partitioning behavior in gas-liquid chromatography (GLC) and environmental interactions. Key isomers include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Branch Positions | Retention Index (RI) | L Solute Descriptor |
|---|---|---|---|---|---|
| 3,11-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 3, 11 | 203.9–205.1* | -129.4 |
| 3,7-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 3, 7 | 203.9 | -129.4† |
| 3,13-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 3, 13 | 203.6 | -129.3 |
| 5,13-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 5, 13 | 202.3 | -128.3 |
| 5,17-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 5, 17 | 202.3 | -128.4 |
| 7,17-Dimethylnonacosane | C₃₁H₆₄ | 436.84 | 7, 17 | 201.7 | -128.0 |
*RI values vary slightly depending on column type and temperature gradients .
†Data extrapolated from analogous compounds in the same study .
Key Observations :
- Branch Position and Retention : Isomers with methyl groups closer to the terminal end (e.g., 5,17-) exhibit lower retention indices compared to mid-chain branched isomers (e.g., 3,11-), likely due to reduced molecular symmetry and altered volatility .
- Solute Descriptors: The L descriptor (measuring solubility in hexadecane) becomes less negative as branching shifts toward the chain center, indicating increased lipophilicity. For example, this compound (-129.4) is less lipophilic than 5,13-dimethylnonacosane (-128.3) .
Functional Implications of Structural Differences
- Pheromone Specificity: The 3,11-branching pattern in cockroaches ensures species-specificity, as even minor positional shifts (e.g., 3,13-) disrupt pheromone receptor binding .
- Environmental Stability : Mid-chain branched isomers (e.g., 3,11-) exhibit higher thermal stability and slower degradation on insect cuticles compared to terminal-branched isomers, prolonging their efficacy as chemical signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
